1-(2-Hydroxyphenyl)hept-6-EN-1-one
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Overview
Description
1-(2-Hydroxyphenyl)hept-6-EN-1-one is an organic compound with the molecular formula C13H16O2 It is characterized by the presence of a hydroxyphenyl group attached to a hept-6-en-1-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)hept-6-EN-1-one typically involves the reaction of 2-hydroxyacetophenone with hept-6-en-1-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including catalyst concentration and reaction time, is essential to achieve high yields and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)hept-6-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(2-Hydroxyphenyl)hept-6-EN-1-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)hept-6-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one: This compound shares a similar structure but has additional double bonds, which may affect its reactivity and applications.
1-(2-Hydroxyphenyl)hept-1-en-3-one: Another related compound with variations in the position of the double bond and functional groups.
Uniqueness: 1-(2-Hydroxyphenyl)hept-6-EN-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
526208-11-7 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)hept-6-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-5-9-12(14)11-8-6-7-10-13(11)15/h2,6-8,10,15H,1,3-5,9H2 |
InChI Key |
ZBBNBBIRJCOZIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
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